

Replicating Shulgin's Findings: A Comparative Guide to Psi-DOM and its Analogs

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Compound of Interest

Compound Name: *Psi-DOM*

Cat. No.: *B3063821*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,6-dimethoxy-4-methylamphetamine (**Psi-DOM** or ψ -DOM), a psychedelic phenethylamine first synthesized and explored by Alexander Shulgin. The following sections objectively compare the pharmacological and behavioral effects of **Psi-DOM** with its structural isomer 2,5-dimethoxy-4-methylamphetamine (DOM) and other relevant analogs. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Data Presentation

The following tables summarize the available quantitative data for **Psi-DOM** and its analogs. It is important to note that direct side-by-side comparative studies for all these compounds under identical experimental conditions are limited. Therefore, the presented data has been compiled from various sources and should be interpreted with consideration of potential inter-study variability.

Table 1: Comparative Receptor Binding Affinities (K_i in nM)

Compound	5-HT _{2a}	5-HT _{2C}	Reference
Psi-DOM	49-351	50	[1]
DOM	~14-100	-	[1]
DOI	~1.5-5	-	[2]
DOB	~2-10	-	[2]
Beatrice (N-methyl-DOM)	415	-	

Lower Ki values indicate higher binding affinity.

Table 2: Comparative In Vivo Potency and Subjective Effects (Human)

Compound	Typical Dosage (Oral)	Duration of Effects	Potency Relative to DOM	Shulgin Rating Scale	Qualitative Notes from Shulgin
Psi-DOM	15 - 25 mg[1] [3]	6 - 8 hours[1] [3]	~1/3[1]	++ to +++	"Spacy," "weird or strange," closed-eye imagery, introspection, visuals less than expected.[1]
DOM	3 - 10 mg	14 - 20 hours	1	+++	Stimulant and psychedelic effects, strong visuals, analytical headspace.
DOI	1.5 - 3 mg	16 - 30 hours	~3-5x	+++	Intense visual and auditory alterations, long-lasting.
DOB	1 - 3 mg	18 - 30 hours	~3-5x	+++	Similar to DOI, often described as more visual.
Beatrice (N-methyl-DOM)	30 mg	6 - 10 hours	~1/2	++	Vague feeling of openness and receptiveness , stimulative.

The Shulgin Rating Scale is a simple scale for reporting the subjective effect of psychoactive substances, with '-' indicating no effect and '++++' representing a profound transcendental state.^[4]

Experimental Protocols

5-HT_{2a} Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT_{2a} receptor using a competitive radioligand binding assay.

Materials:

- Radioligand: [³H]ketanserin
- Cell Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT_{2a} receptor, or rat frontal cortex tissue homogenate.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Test Compounds: **Psi-DOM**, DOM, and other analogs dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: 10 μM of a high-affinity 5-HT_{2a} antagonist (e.g., ketanserin).
- Scintillation Cocktail
- Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
- Filtration Apparatus
- Scintillation Counter

Procedure:

- Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the

protein concentration of the membrane preparation.

- **Assay Setup:** In test tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]ketanserin (typically around the K_d value, e.g., 0.5 nM), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound. The final assay volume is typically 250-500 µL.
- **Incubation:** Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- **Filtration:** Rapidly filter the contents of each tube through the glass fiber filters under vacuum to separate bound from free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Rodent Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT_{2a} receptor activation and is commonly used to screen for potential psychedelic activity.

Materials:

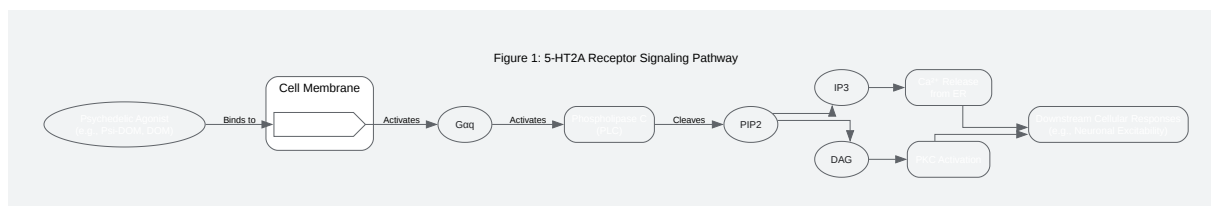
- **Animals:** Male C57BL/6J mice are commonly used.
- **Test Compounds:** **Psi-DOM**, DOM, and other analogs dissolved in a suitable vehicle (e.g., saline).

- **Vehicle Control:** The solvent used to dissolve the test compounds.
- **Observation Chambers:** Clear cylindrical chambers that allow for unobstructed observation of the animals.
- **Video Recording Equipment** (optional but recommended)

Procedure:

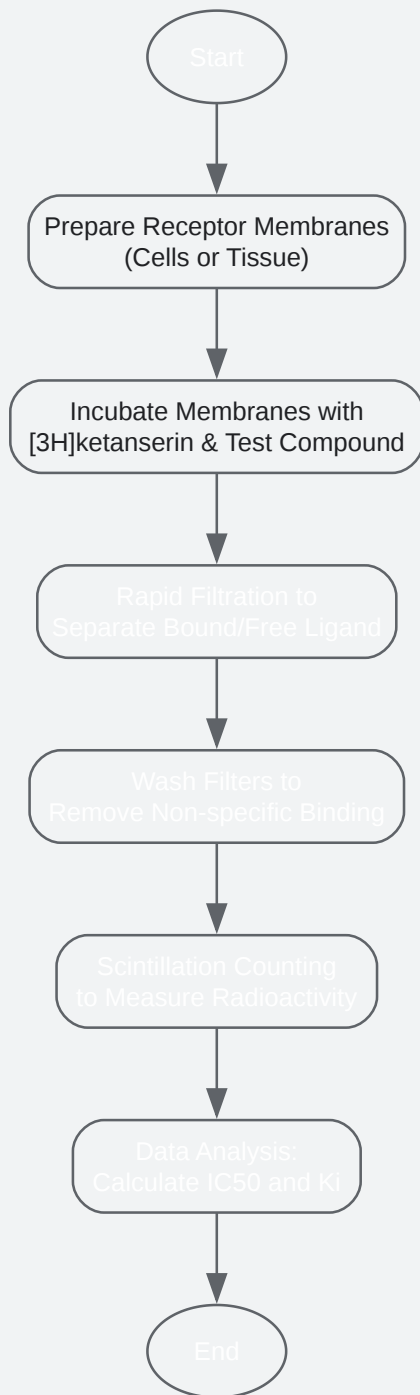
- **Acclimation:** Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
- **Drug Administration:** Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
- **Observation Period:** Immediately after injection, place the mice back into the observation chambers and record their behavior for a set period, typically 30-60 minutes.
- **Scoring:** A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or exploratory behavior.
- **Data Analysis:** Compare the number of head twitches in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant increase in the number of head twitches is indicative of 5-HT_{2a} receptor agonist activity.

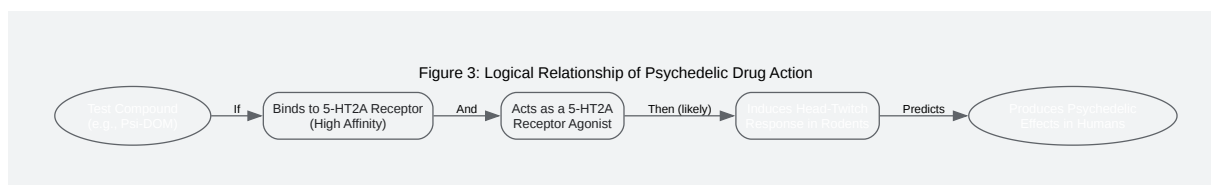
Mandatory Visualization



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Caption: Canonical 5-HT_{2A} receptor signaling pathway activated by psychedelic agonists.

Figure 2: Workflow for 5-HT_{2A} Receptor Binding Assay



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